molecular formula C11H18N2O5 B143782 Idrapril CAS No. 127420-24-0

Idrapril

货号 B143782
CAS 编号: 127420-24-0
分子量: 258.27 g/mol
InChI 键: QKIVRALZQSUWHH-SFYZADRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Idrapril belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

Idrapril has a molecular formula of C11H18N2O5 . Its average mass is 258.271 Da and its monoisotopic mass is 258.121582 Da . It contains two stereogenic centers .


Chemical Reactions Analysis

Idrapril is part of a new class of angiotensin-converting enzyme (ACE) inhibitors, the hydroxamic non-amino acid derivatives . It strongly inhibits rat and human plasma ACE and rabbit lung ACE .


Physical And Chemical Properties Analysis

Idrapril has a molecular formula of C11H18N2O5 . Its average mass is 258.271 Da and its monoisotopic mass is 258.121582 Da .

科学研究应用

Idrapril的药理机制

Idrapril被确定为一类新型ACE抑制剂的原型,其特点是包含一个羟胺基团。它通过竞争性结合并抑制血管紧张素转换酶(ACE),从而阻止将血管紧张素I转化为血管紧张素II。这种抑制导致血管舒张,减少肾上腺皮质分泌醛固酮,增加钠排泄和水流出,有效降低高血压患者的血压(Taddei et al., 2004)(Definitions, 2020)

高血压的临床疗效

临床试验表明Idrapril在管理原发性高血压方面的疗效。一项涉及未经治疗的高血压患者的研究显示,Idrapril钙显著降低了仰卧位和直立位血压,表明其作为一种ACE抑制剂具有持续长达24小时的降压作用(Taddei et al., 2004)

对肾素-血管紧张素系统的影响

Idrapril的使用已显示抑制ACE活性并抑制血管紧张素II的产生,同时导致活性肾素的增加,而活性肾素是肾素-血管紧张素系统(RAS)的关键组成部分。这表明Idrapril对RAS的全面影响,RAS是血压和体液平衡的重要调节因素(Taddei et al., 2004)

安全和危害

Idrapril has been evaluated in healthy volunteers after multiple dosing for 5 days at the doses of 100, 200, and 400 mg twice daily . There were no clinically significant adverse events experienced by the volunteers . No dose-related effects on blood pressure or heart rate were observed .

属性

IUPAC Name

(1S,2R)-2-[[2-(hydroxyamino)-2-oxoethyl]-methylcarbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-13(6-9(14)12-18)10(15)7-4-2-3-5-8(7)11(16)17/h7-8,18H,2-6H2,1H3,(H,12,14)(H,16,17)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIVRALZQSUWHH-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NO)C(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NO)C(=O)[C@@H]1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155565
Record name Idrapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Idrapril

CAS RN

127420-24-0
Record name Idrapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127420-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Idrapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127420240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Idrapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IDRAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/176P5C4QU8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Idrapril
Reactant of Route 2
Reactant of Route 2
Idrapril
Reactant of Route 3
Idrapril
Reactant of Route 4
Reactant of Route 4
Idrapril
Reactant of Route 5
Reactant of Route 5
Idrapril
Reactant of Route 6
Reactant of Route 6
Idrapril

Citations

For This Compound
117
Citations
M Criscuoli, A Lippi, G Mengozzi, G Sardelli… - Drug metabolism and …, 1993 - Citeseer
… Idrapril did not bind to plasma proteins of the species … Idrapril potently inhibits ACE in rats and humans, whereas it is less potent … levels of idrapril kept above 100 ng/ml; …
Number of citations: 10 citeseerx.ist.psu.edu
PJ Wyld, J Grant, A Lippi, M Criscuoli… - British journal of …, 1994 - Wiley Online Library
… ‐over comparison of idrapril calcium against placebo. Plasma concentrations of idrapril were … The pharmacokinetics of idrapril calcium did not change significantly between day 1 and …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
A Subissi, M Criscuoli, G Sardelli, M Guelfi… - Journal of …, 1992 - europepmc.org
Idrapril is the prototype of a new chemical class of angiotensin converting enzyme (ACE) inhibitors, the hydroxamic non-amino acid derivatives. Idrapril strongly inhibited rat and human …
Number of citations: 27 europepmc.org
A Zanchi, J Nussberger, M Criscuoli… - Journal of …, 1994 - europepmc.org
… idrapril or 5 mg captopril and by 96% 2 h after idrapril intake. Mean AngII levels were decreased dose dependently at 15 min after idrapril … to plasma idrapril levels (r = -0.88, n = 60). Oral …
Number of citations: 7 europepmc.org
G Jeremic, S Masson, G Luvarà, S Porzio… - Journal of …, 1996 - journals.lww.com
We evaluated the effects of a new angiotensin-converting enzyme (ACE) inhibitor (idrapril) in terms of hemodynamics and ventricular remodeling after myocardial infarction in rats. The …
Number of citations: 6 journals.lww.com
A Lippi, M Criscuoli, G Sardelli, A Subissi - Biochemical pharmacology, 1993 - Elsevier
Idrapril, the prototype of a new class of angiotensin converting enzyme (ACE) inhibitors, competitively inhibited, with nanomolar apparent K i the hydrolysis of hippuryl-glycyl-glycine by …
Number of citations: 6 www.sciencedirect.com
IG Jones, W Jones, M North - Tetrahedron, 1999 - Elsevier
… 1'2 Subsequently, a large number of other highly potent ACE-inhibitors have been reported, including Idrapril 2 which has been shown to have a similar potency to Captopril …
Number of citations: 11 www.sciencedirect.com
R Cirilli, C Di Bugno, F La Torre - Chromatographia, 1999 - Springer
A direct liquid-chromatographic method has been developed for the stereoselective analysis of idrapril and its stereoisomers on a chiral α 1 glycoprotein (AGP) column. The influence of …
Number of citations: 9 link.springer.com
A Lippi, M Criscuoli, S Canali, A Subissi - Xenobiotica, 1996 - Taylor & Francis
… h urine, unchanged idrapril being the most abundant product. In bile, two metabolites (Ml, M3), but not the parent compound, were found. 3. In conclusion intravenous idrapril undergoes …
Number of citations: 4 www.tandfonline.com
S Taddei, L Ghiadoni, P Mattei, I Sudano… - European journal of …, 1995 - Springer
… Idrapril is … of idrapril, idrapril calcium (200 mg) and placebo according to a double blind, randomised experimental design. Supine and upright blood pressure, heart rate, plasma idrapril …
Number of citations: 1 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。